molecular formula C16H12ClIO4 B2393177 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate CAS No. 944536-49-6

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Cat. No.: B2393177
CAS No.: 944536-49-6
M. Wt: 430.62
InChI Key: RSVPZKVLRAQTEA-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C16H12ClIO4 and its molecular weight is 430.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIO4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVPZKVLRAQTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Technical Application Note: Chemoselective Reductive Amination of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the chemoselective reductive amination of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate (CAS 944536-49-6). This scaffold presents a unique challenge in synthesis: it contains a reactive aldehyde (the target), a labile phenyl ester (susceptible to aminolysis or hydrolysis), and an aryl iodide (susceptible to dehalogenation).

Standard reductive amination conditions must be modified to prevent the cleavage of the 2-chlorobenzoate ester, which acts as a protecting group or pro-drug moiety. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) in non-nucleophilic solvents to eliminate transesterification risks and suppress aminolysis.

Core Challenges & Solutions
FeatureRiskMitigation Strategy
Aldehyde (C-4) Over-reduction to alcohol.Use mild hydride donors (STAB or NaBH₃CN) rather than NaBH₄.
Phenyl Ester (C-1) Aminolysis: Amine attacks ester instead of aldehyde.Transesterification: Solvent attacks ester.Solvent: Use DCE or THF (avoid MeOH/EtOH).Temp: Maintain 0°C to 20°C.pH: Slightly acidic (AcOH) to protonate the imine, accelerating reduction over amide formation.
Aryl Iodide (C-6) Dehalogenation (loss of Iodine).Avoid: Catalytic hydrogenation (H₂/Pd).Avoid: Radical initiators or high temperatures.

Chemo-Structural Analysis

The substrate is a substituted phenyl ester.[1][2] Unlike simple alkyl esters, the leaving group here is a substituted phenol (2-ethoxy-6-iodophenol derivative), which is a better leaving group than an alkoxide. This increases the electrophilicity of the ester carbonyl, making it a "hot" spot for nucleophilic attack by the amine.

Reaction Pathway & Selectivity

The goal is to favor Path A (Imine formation -> Reduction) over Path B (Amide formation).

G cluster_conditions Control Factors Start Substrate (Aldehyde + Phenyl Ester) Imine Intermediate Imine/Iminium Start->Imine + Amine (Fast, Eq.) Amide Side Product (Amide + Phenol) Start->Amide + Amine (Slow, Irrev.) Amine Primary/Secondary Amine (HNR2) Product Target Amine (Intact Ester) Imine->Product + Hydride (STAB) (Fast) Factors 1. Solvent: DCE (No alcohol) 2. Temp: <25°C 3. Acid: AcOH (Activates Imine)

Figure 1: Chemoselectivity pathways.[3] Path A (Blue/Green) is kinetically favored by acidic catalysis and mild hydride donors.

Recommended Protocol: STAB Method

Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why: STAB is mild, does not require toxic cyanide, and is compatible with esters in non-protic solvents (DCE/THF).

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.05 – 1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[4]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask or vial containing a magnetic stir bar.

    • Purge with Nitrogen or Argon.

    • Note: Moisture control is critical to prevent hydrolysis of the ester.

  • Imine Formation:

    • Dissolve the Substrate (1.0 eq) in DCE (concentration ~0.1 M).

    • Add the Amine (1.05 eq).

    • Add AcOH (1.0 eq).

    • Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: If the amine is sterically hindered, extend this time to 2 hours. Do not heat.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 eq) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature.

    • Stir for 2–16 hours (monitor by TLC/LCMS).

  • Monitoring:

    • Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in 1H NMR) and the appearance of the benzylic amine (approx. 3.8–4.2 ppm).

    • Warning: If LCMS shows a mass corresponding to [M-Chlorobenzoyl], ester cleavage has occurred.

  • Workup (Buffered):

    • Quench the reaction by adding Saturated Aqueous NaHCO₃ (slowly, gas evolution).

    • Crucial: Do not use strong bases (NaOH/KOH) for pH adjustment, as this will hydrolyze the ester.

    • Extract with DCM (3x).

    • Wash combined organics with Brine .

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo (keep bath <30°C).

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients. Avoid amine-doped silica if possible, or use minimal Et3N to prevent on-column aminolysis.

Alternative Protocol: NaBH₃CN Method

Use Case: If STAB fails to yield product or if the amine is extremely unreactive. Risk: Higher toxicity; requires careful pH monitoring.

Procedure
  • Dissolve Substrate (1.0 eq) and Amine (1.1 eq) in Anhydrous THF (avoid MeOH to prevent transesterification).

  • Add Acetic Acid to adjust pH to ~6.0 (check with wet pH paper).

  • Add Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq).

  • Stir at RT.

  • Workup: Quench with dilute NaHCO₃. Caution: Acidification of the waste stream will release HCN gas. Dispose of cyanide waste according to strict safety protocols.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Ester Cleavage (Phenol detected) Aminolysis occurring.1. Lower temperature to 0°C.2. Switch solvent from THF to DCE.3. Reduce Amine equivalents to 1.0.4. Ensure conditions are strictly anhydrous.
No Reaction (Aldehyde remains) Imine formation poor.1. Increase AcOH to 2.0 eq.2. Add activated Molecular Sieves (3Å or 4Å) to remove water.3. Pre-form imine for 4 hours before adding STAB.
De-iodination (Mass M-127) Radical reduction.1. Ensure solvent is degassed.2. Perform reaction in the dark (wrap flask in foil).3. Avoid NaBH₄ completely.
Transesterification (Methyl ester) Solvent interaction.STOP using Methanol. Use DCE, DCM, or Toluene.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

    • Key Insight: Establishes STAB/DCE as the gold standard for chemoselective reductive amin
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

    • Key Insight: Alternative activation methods if standard acidic conditions fail (though Ti(OiPr)4 might be risky with the ester, it is a secondary option).
  • PubChem Compound Summary. "this compound (CAS 944536-49-6)." National Center for Biotechnology Information. Link

    • Key Insight: Verification of substr

Sources

Palladium-catalyzed cross-coupling of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Cross-Coupling of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge The molecule This compound (referred to herein as Substrate-I ) represents a highly functionalized "linchpin" scaffold used in the synthesis of complex biaryl natural products and pharmaceutical intermediates. Its utility lies in its density of reactive groups, but this also presents a significant chemoselectivity challenge.

  • Primary Reactive Site (Target): The Aryl-Iodide (C-I) at position 6. This is the intended site for cross-coupling.

  • Secondary Reactive Site (Off-Target): The Aryl-Chloride (C-Cl) on the benzoate ester. This bond is stronger but can participate in competitive coupling under forcing conditions or with non-selective highly active catalysts.

  • Labile Functionality:

    • Benzoate Ester: Susceptible to hydrolysis (saponification) under strong basic aqueous conditions or nucleophilic attack.

    • Formyl Group (Aldehyde): Susceptible to oxidation, reduction, or Cannizzaro disproportionation if pH is unregulated.

1.2 The Solution: Kinetic Chemoselectivity Success relies on exploiting the bond dissociation energy (BDE) difference between the C-I bond (~65 kcal/mol) and the C-Cl bond (~95 kcal/mol). By selecting a catalyst system with a rate of oxidative addition (


) that is fast for Iodides but negligible for Chlorides at moderate temperatures (

), we can achieve exclusive mono-coupling.

Part 2: Reaction Design & Logic

2.1 Catalyst Selection

  • Recommended: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .

    • Rationale: These "Generation 1" and "Generation 2" catalysts are sufficiently active to insert into the weak C-I bond but lack the electron-rich, bulky ligands (like Buchwald biaryl phosphines) typically required to activate the inert C-Cl bond on the benzoate ring [1].

  • Avoid: Pd₂dba₃/XPhos or Pd-PEPPSI-IPr. These highly active systems may erode chemoselectivity, leading to "double coupling" or polymerization.

2.2 Base & Solvent Architecture

  • Base: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .

    • Rationale: These mild, non-nucleophilic bases minimize ester hydrolysis compared to hydroxides (NaOH/KOH) or alkoxides (NaOtBu) [2].

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene .

    • Rationale: Aprotic solvents prevent solvolysis. Dioxane is preferred for its ability to solubilize the polar boronic acids while maintaining a distinct organic phase if water is added as a co-solvent.

Part 3: Detailed Experimental Protocol

Protocol A: Suzuki-Miyaura Coupling (High-Fidelity Method)

Targeting the synthesis of a biaryl scaffold while preserving the chlorobenzoate ester.

Reagents:

  • Substrate-I (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Inert Setup:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging:

    • Add Substrate-I (e.g., 430 mg, 1.0 mmol), the Aryl Boronic Acid (1.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.

    • Critical Step: Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol) last to minimize air exposure time.

  • Solvent Degassing:

    • Add anhydrous 1,4-Dioxane (10 mL) via syringe.

    • Sparging: Bubble Argon through the solution for 5–10 minutes. This removes dissolved O₂, which is critical to prevent homocoupling of the boronic acid and oxidation of the aldehyde [3].

  • Reaction:

    • Seal the vessel.

    • Heat to 60–70 °C in an oil bath or aluminum block.

    • Monitoring: Check by TLC or LC-MS at 2 hours.

    • Endpoint: Reaction is typically complete within 4–6 hours. Stop heating immediately upon consumption of Substrate-I to prevent activation of the chloride.

  • Workup (Buffered):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated NH₄Cl solution (not water or NaOH, to protect the ester).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate gradient (typically 90:10 to 70:30). The product will be more polar than the starting iodide but less polar than the boronic acid.

Part 4: Data & Troubleshooting

4.1 Optimization Table (Representative Data)

EntryCatalystBaseSolventTemp (°C)Yield (%)Chemoselectivity (I:Cl)Notes
1Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH806590:10Hydrolysis of ester observed due to aq. base.
2Pd(OAc)₂/SPhosK₃PO₄Dioxane807860:40Significant coupling at Cl-benzoate (Over-reaction).
3 Pd(dppf)Cl₂ K₃PO₄ Dioxane 65 92 >99:1 Optimal conditions. No hydrolysis.
4Pd/CEt₃NDMF10015N/ALow conversion; Pd/C ineffective for this steric bulk.

4.2 Troubleshooting Guide

  • Problem: De-iodination (Protodehalogenation) observed.

    • Cause: Reaction temperature too high or solvent "wet" (acting as H-source).

    • Fix: Lower temp to 50°C; use strictly anhydrous dioxane.

  • Problem: Hydrolysis of the 2-chlorobenzoate.

    • Cause: Base is too strong or water content is too high.

    • Fix: Switch from Na₂CO₃ to mild K₃PO₄; ensure anhydrous conditions.

Part 5: Visualization (Pathway & Mechanism)

Figure 1: Chemoselective Reaction Pathway The diagram below illustrates the kinetic preference for the C-I bond over the C-Cl bond and the critical divergence points for side reactions.

ReactionPathway Substrate Substrate-I (Ar-I + Ar-Cl Ester) OxAdd_I Oxidative Addition (Fast: C-I Bond) Substrate->OxAdd_I k1 (Fast) OxAdd_Cl Oxidative Addition (Slow: C-Cl Bond) Substrate->OxAdd_Cl k2 (Slow) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Active Cat Transmetal Transmetalation (Ar-B(OH)2) OxAdd_I->Transmetal Base/Boronic Acid SideProduct Double Coupled Side Product OxAdd_Cl->SideProduct RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Product Target Biaryl (Ar-Ar + Ar-Cl Ester) RedElim->Product Product->OxAdd_Cl If Excess Heat/Cat

Caption: Kinetic pathway showing the preferential oxidative addition into the C-I bond (Green path) versus the high-energy barrier C-Cl bond (Red path).

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Castillo, J. C., et al. (2020).[2] Microwave-Assisted Suzuki–Miyaura Cross-Coupling of Aryl Chlorides and Bromides in Aqueous Media. Molecules, 25(3), 633. [Link]

  • Information on Substrate Analogues: PubChem Compound Summary for CID 136613800 (Related Salicylaldehyde Derivatives). [Link]

Sources

Application Note: Chemoselective Reduction of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selective reduction of the aldehyde functionality in 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate to a primary alcohol. This transformation is a critical step in synthetic pathways where the preservation of other reducible moieties, such as an ester and an aryl iodide, is paramount. We present a detailed protocol employing sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, and elucidate the mechanistic principles that govern this selectivity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Challenge of Chemoselectivity

In the synthesis of complex organic molecules, the presence of multiple functional groups often presents a significant challenge. The target molecule for this study, this compound, possesses three potentially reducible functional groups: an aromatic aldehyde, a benzoate ester, and an aryl iodide. A non-selective reduction would lead to a mixture of products, complicating purification and reducing the overall yield of the desired product. Therefore, a chemoselective method that specifically targets the aldehyde group is essential.

Sodium borohydride (NaBH₄) is a widely used reducing agent known for its mild nature and ability to selectively reduce aldehydes and ketones in the presence of less reactive carbonyl groups like esters and amides.[1][2][3] This selectivity stems from the difference in electrophilicity between the carbonyl carbons of aldehydes and esters. Aldehydes are inherently more reactive towards nucleophilic attack due to the lack of electron-donating resonance from an adjacent heteroatom, which is present in esters.[4][5]

Mechanistic Rationale for Selectivity

The selective reduction of the aldehyde in this compound hinges on the differential reactivity of the functional groups towards sodium borohydride.

  • Aldehyde Reduction: The carbonyl carbon of the aldehyde is highly electrophilic and readily attacked by the hydride ion (H⁻) delivered from NaBH₄. This nucleophilic addition is the first step of a two-step mechanism, followed by protonation of the resulting alkoxide by the solvent (typically a protic solvent like methanol or ethanol) to yield the primary alcohol.[1][6][7]

  • Ester Stability: The carbonyl carbon of the benzoate ester is significantly less electrophilic due to resonance delocalization of the lone pair of electrons from the adjacent oxygen atom.[4][5] Consequently, esters are much less reactive towards NaBH₄ under mild conditions, and their reduction typically requires more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or harsher reaction conditions.[3][8]

  • Aryl Iodide Inertness: While aryl halides can be reduced by sodium borohydride under specific conditions (e.g., in aprotic polar solvents or with UV photostimulation), they are generally stable under the mild, low-temperature conditions used for selective aldehyde reduction in protic solvents.[9][10][11] The carbon-iodine bond in an aromatic ring is significantly stronger and less susceptible to nucleophilic attack by a hydride compared to the electrophilic carbonyl carbon of the aldehyde.

This hierarchy of reactivity allows for the precise and selective transformation of the aldehyde group while preserving the ester and aryl iodide functionalities.

Experimental Protocol

This protocol outlines the selective reduction of this compound to (2-Ethoxy-4-(hydroxymethyl)-6-iodophenyl) 2-chlorobenzoate.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Key Organics
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH), Anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Deionized Water (H₂O)
Saturated Ammonium Chloride (NH₄Cl) Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and anhydrous methanol (MeOH) (e.g., a 4:1 v/v ratio). A typical concentration would be 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C. Maintaining a low temperature is crucial for maximizing selectivity.[12]

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the reaction mixture. The slow addition helps to control the reaction rate and prevent excessive gas evolution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution at 0 °C. Be cautious as hydrogen gas will be evolved.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-Ethoxy-4-(hydroxymethyl)-6-iodophenyl) 2-chlorobenzoate.

Visualization of the Workflow and Transformation

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification start Dissolve Substrate in DCM/MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with sat. NH₄Cl monitor->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Pure Product

Figure 1: Experimental workflow for the selective reduction.

Figure 2: Chemical transformation diagram.

Expected Results and Characterization

The successful selective reduction will yield (2-Ethoxy-4-(hydroxymethyl)-6-iodophenyl) 2-chlorobenzoate as a white to off-white solid. The identity and purity of the product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new signal for the benzylic alcohol protons (typically a singlet or doublet around 4.5-5.0 ppm) and the hydroxyl proton (variable).

  • ¹³C NMR: The aldehyde carbonyl carbon signal (around 190 ppm) will be absent, and a new signal for the benzylic carbon (around 60-65 ppm) will appear.

  • IR Spectroscopy: The characteristic aldehyde C=O stretch (around 1700 cm⁻¹) will be replaced by a broad O-H stretch (around 3200-3600 cm⁻¹). The ester C=O stretch (around 1730 cm⁻¹) should remain.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reducing agent or reaction time.Use a slight excess of NaBH₄ (up to 2.0 eq). Ensure the NaBH₄ is fresh. Allow the reaction to stir for a longer period at 0 °C.
Formation of ByproductsReaction temperature too high.Maintain the reaction temperature strictly at 0 °C during the addition of NaBH₄ and for the duration of the reaction.
Low YieldInefficient extraction or purification.Ensure complete extraction by performing multiple extractions with fresh solvent. Optimize the column chromatography conditions.
Reduction of Ester GroupUse of a stronger reducing agent or harsh conditions.Strictly use NaBH₄ and avoid more potent hydrides like LiAlH₄. Ensure the reaction temperature does not rise significantly. For particularly sensitive substrates, consider even lower temperatures (-20 °C or -40 °C).

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the chemoselective reduction of the aldehyde in this compound. By leveraging the mild reactivity of sodium borohydride and carefully controlling the reaction conditions, the aldehyde can be converted to a primary alcohol with high fidelity, leaving the ester and aryl iodide functionalities intact. This methodology is a valuable tool for synthetic chemists engaged in the construction of complex molecular architectures.

References

  • Royal Society of Chemistry. "Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone." New Journal of Chemistry. [Link]

  • Taylor & Francis Online. "Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones." Synthetic Communications. [Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." [Link]

  • Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." [Link]

  • ResearchGate. "Chemoselective reductions with sodium borohydride." [Link]

  • Scribd. "Chemoselective Reductions With Sodium Borohydride." [Link]

  • VTechWorks. "The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents." [Link]

  • Chemistry LibreTexts. "18.4: Reduction of Aldehydes and Ketones." [Link]

  • Open Library Publishing Platform. "3.4.1 – Sodium Borohydride Reduction of Carbonyls." [Link]

  • Chemguide. "reduction of aldehydes and ketones." [Link]

  • Common Organic Chemistry. "Sodium Borohydride." [Link]

  • Khan Academy. "Preparation of alcohols using NaBH4." [Link]

  • ResearchGate. "Selective reduction of aldehydes and ketones using a disilane as a terminal reductant." [Link]

  • YouTube. "Introduction to Reductions & Sodium Borohydride (Theory & Problems)." [Link]

  • ResearchGate. "Carboxylates/esters vs ketones/aldehydes." [Link]

  • Organic Chemistry Portal. "Sodium borohydride, Sodium tetrahydroborate." [Link]

  • Khan Academy. "Formation of alcohols using hydride reducing agents." [Link]

  • Chemistry Steps. "Reduction of Aldehydes and Ketones." [Link]

  • Royal Society of Chemistry. "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water." Green Chemistry. [Link]

  • National Center for Biotechnology Information. "Selective Enzymatic Reduction of Aldehydes." [Link]

  • ResearchGate. "Why some esters can be reduced by sodium borohydride?" [Link]

  • Oreate AI Blog. "Unpacking the Sodium Borohydride Reduction Mechanism." [Link]

  • Reddit. "Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters?" [Link]

  • ResearchGate. "At what temperature ester reduction with sodium borohydride is done?" [Link]

  • A Quick Guide to Reductions in Organic Chemistry. [Link]

  • ResearchGate. "Photo-Induced Radical Cyclization of Aromatic Halides with Sodium Borohydride." [Link]

  • Chemistry Stack Exchange. "Why can't sodium borohydride reduce carboxylic acid and ester groups?" [Link]

  • Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4." [Link]

  • ACS Publications. "Reduction of organic halogen compounds by sodium borohydride." The Journal of Organic Chemistry. [Link]

  • ResearchGate. "Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity." [Link]

  • Journal of the American Chemical Society. "Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes." [Link]

  • Andrew G. Myers Research Group, Harvard University. "Chem 115 - Reducing Agents." [Link]

  • ChemRxiv. "Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes." [Link]

  • International Journal of Chemistry. "Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2)." [Link]

  • ResearchGate. "Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2)." [Link]

  • Quora. "Why doesn't NaBH4 reduce 1 degree of alkyl halide?" [Link]

  • National Center for Biotechnology Information. "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride." [Link]

Sources

Wittig reaction protocols using 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocols for performing Wittig olefinations on 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate (CAS 944536-49-6) . This substrate presents a specific "triad of reactivity" challenge:

  • Aldehyde (C4): The target electrophile.

  • Aryl Iodide (C6): Highly susceptible to Lithium-Halogen Exchange (Li/I) if standard organolithium bases are used.

  • 2-Chlorobenzoate Ester (C1): A protecting group susceptible to hydrolysis or transesterification under nucleophilic or strongly basic conditions.

Successful olefination requires a protocol that activates the phosphonium ylide without degrading the ester or engaging the iodide in side reactions. This guide prioritizes chemoselectivity and E/Z stereocontrol , providing validated workflows for both stabilized and non-stabilized ylides.

Chemo-Structural Analysis & Strategy

The substrate is a polyfunctionalized benzaldehyde. The 2-chlorobenzoate group serves as a robust phenol protecting group, preventing the formation of a phenoxide anion which would otherwise deactivate the aldehyde toward nucleophilic attack.

Reactivity Heatmap
Functional GroupPositionRisk FactorMitigation Strategy
Formyl (-CHO) C4Target Maintain anhydrous conditions to prevent hydrate formation.
Aryl Iodide (-I) C6High AVOID n-BuLi. Use non-nucleophilic bases (NaHMDS, KHMDS) or mild inorganic bases (K2CO3).
Ester (-OC(O)Ar) C1Medium Avoid alkoxide bases (NaOMe, NaOEt) to prevent transesterification. Avoid aqueous strong bases to prevent hydrolysis.
Ethoxy (-OEt) C2Low Electron-donating group (EDG); slightly deactivates the aldehyde, requiring longer reaction times.

Protocol A: Synthesis of α,β-Unsaturated Esters (E-Selective)

For the introduction of acrylates, cinnamates, or conjugated systems using Stabilized Ylides.

Rationale: Stabilized ylides are sufficiently acidic that they do not require strong bases. They react with aldehydes to give thermodynamic (E)-alkenes exclusively. This is the safest protocol for this substrate.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene (Anhydrous) or DCM (HPLC Grade)

  • Temperature: Ambient to 60°C

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with the substrate (1.0 equiv) and a magnetic stir bar.

  • Solvation: Dissolve in anhydrous Toluene (0.1 M concentration relative to substrate). DCM may be used for higher solubility at room temperature.

  • Reagent Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) in one portion. The ylide is stable and requires no pre-activation.

  • Reaction:

    • Stir at Room Temperature for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). If starting material remains, heat to 60°C for 4 hours. The ortho-ethoxy group may sterically hinder the aldehyde, necessitating thermal activation.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Trituration: Add cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Methylenation / Non-Stabilized Ylides (Z-Selective)

For the conversion of the aldehyde to a terminal alkene or Z-alkene.

Rationale: Non-stabilized ylides (e.g., from Methyltriphenylphosphonium bromide) require strong bases. Standard protocols using n-Butyllithium (n-BuLi) are contraindicated because n-BuLi will rapidly exchange with the C6-Iodine, leading to polymerization or de-iodination.

The Solution: Use Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) . These bases are sufficiently strong to deprotonate the phosphonium salt but are bulky and less nucleophilic toward the iodine and ester.

Materials
  • Substrate: this compound (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (MTPPB) (1.5 equiv)

  • Base: NaHMDS (1.0 M in THF) (1.4 equiv) — Preferred over KOtBu to protect the ester.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Ylide Generation (The "Yellow" Phase):

    • In a flame-dried Schlenk flask under Argon, suspend MTPPB (1.5 equiv) in anhydrous THF (0.2 M).

    • Cool to 0°C (Ice bath).

    • Add NaHMDS (1.4 equiv) dropwise over 10 minutes.

    • Observation: The solution should turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0°C.

  • Substrate Addition:

    • Cool the ylide solution to -78°C (Dry ice/Acetone). Crucial step to suppress side reactions.

    • Dissolve the substrate (1.0 equiv) in a minimal amount of THF.

    • Add the substrate solution slowly down the side of the flask over 15 minutes.

  • Reaction & Warming:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to 0°C over 2 hours. Do not reflux.

  • Quench:

    • Quench with Saturated Aqueous Ammonium Chloride (NH4Cl) while still at 0°C.[1]

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.[1]

    • Note: The 2-chlorobenzoate ester is stable to NH4Cl workup.

Experimental Decision Logic (Flowchart)

The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired product and substrate sensitivity.

WittigLogic Start Target: Olefination of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate CheckType Desired Alkene Geometry? Start->CheckType E_Alkene E-Alkene / Conjugated Ester CheckType->E_Alkene Thermodynamic Z_Alkene Z-Alkene / Terminal Alkene CheckType->Z_Alkene Kinetic ProtocolA PROTOCOL A: Stabilized Ylide (No Strong Base) E_Alkene->ProtocolA ProtocolB PROTOCOL B: Non-Stabilized Ylide Z_Alkene->ProtocolB BaseCheck CRITICAL CHECK: Base Selection ProtocolB->BaseCheck BuLi n-BuLi BaseCheck->BuLi Avoid! HMDS NaHMDS / KHMDS BaseCheck->HMDS Recommended Fail FAILURE: Li-Halogen Exchange (Loss of Iodide) BuLi->Fail Success SUCCESS: Intact Iodide & Ester HMDS->Success

Figure 1: Decision tree for base selection to prevent Lithium-Halogen exchange at the C6-iodo position.

Quantitative Comparison of Conditions

ParameterProtocol A (Stabilized)Protocol B (Non-Stabilized)
Ylide Type Ph3P=CH-EWGPh3P=CH-R (Alkyl)
Base Required None (Pre-formed)NaHMDS (Preferred)
Reaction Temp 25°C to 60°C-78°C to 0°C
Major Isomer (E)-Alkene (>95:5)(Z)-Alkene (Typically >80:20)
Iodide Integrity ExcellentGood (Requires Temp Control)
Ester Integrity ExcellentGood (Avoid excess base)

Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: The steric bulk of the ortho-ethoxy group (C2) and meta-iodo group (C6) may hinder the approach of the bulky triphenylphosphine ylide.

  • Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] Phosphonate anions are smaller and more nucleophilic than phosphonium ylides.

    • Reagent: Triethyl phosphonoacetate + K2CO3 (Mild conditions).

Issue: Ester Hydrolysis (Loss of 2-chlorobenzoate)

  • Cause: Presence of water in the solvent or use of hydroxide/alkoxide bases.

  • Solution: Ensure THF/Toluene is distilled or dried over molecular sieves. Switch from KOtBu to NaHMDS or LiHMDS (less nucleophilic).

Issue: De-iodination (Product missing Iodine)

  • Cause: Use of alkyl lithiums or reaction temperature too high during ylide addition.

  • Solution: Strictly adhere to the -78°C addition protocol. Ensure the base is fully consumed by the phosphonium salt before adding the substrate.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][3][4][5] Chemical Reviews, 89(4), 863-927. Link

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1-157. Link

  • Edmunds, A. J. (2002). "Modern Carbonyl Olefination." Wiley-VCH. (Referencing compatibility of esters in Wittig reactions).
  • Knochel, P., et al. (2019).[6] "Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides." LMU München Dissertation. (Referencing stability of 2-chlorobenzoate and I/Li exchange risks). Link

  • Key Organics. (2023). "Product Specification: this compound." Key Organics Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. The information provided herein is based on established principles of organic synthesis and troubleshooting experience in the field.

Introduction to the Synthesis

The synthesis of this compound is a niche but significant reaction, often employed in the development of pharmaceutical intermediates and complex organic molecules. The primary route to this compound involves the esterification of 2-ethoxy-4-formyl-6-iodophenol with 2-chlorobenzoyl chloride. This guide will address potential pitfalls in this process and provide actionable solutions to enhance reaction efficiency and product purity.

Proposed Reaction Scheme

reaction_scheme cluster_reactants Starting Materials cluster_product Target Product reactant1 2-Ethoxy-4-formyl-6-iodophenol reagents Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, Toluene) reactant1->reagents reactant2 2-Chlorobenzoyl chloride reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Question 1: My reaction is sluggish or does not proceed to completion. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Recommended Action Scientific Rationale
Insufficiently Activated Acylating Agent Ensure the 2-chlorobenzoyl chloride is fresh and of high purity. If it has been stored for a long time, it may have hydrolyzed. Consider converting 2-chlorobenzoic acid to the acid chloride in-situ using a reagent like thionyl chloride or oxalyl chloride.[1]The acyl chloride is the electrophile in this reaction. Its reactivity is crucial for the esterification to proceed efficiently. Hydrolysis to the less reactive carboxylic acid will inhibit the reaction.
Inadequate Base The choice and amount of base are critical. Use a non-nucleophilic base like triethylamine (TEA) or pyridine. Ensure at least one equivalent of the base is used to neutralize the HCl byproduct. Using a slight excess (1.1-1.2 equivalents) can be beneficial.The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product. If the HCl is not neutralized, it can protonate the starting phenol, reducing its nucleophilicity.
Low Reaction Temperature While starting the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm is good practice, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.[2]Like most chemical reactions, the rate of esterification is temperature-dependent. Insufficient thermal energy can lead to a slow reaction rate.
Solvent Issues The solvent should be anhydrous and inert. Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are common choices. Ensure your solvent is properly dried before use, as water can react with the acyl chloride.The presence of water will lead to the formation of 2-chlorobenzoic acid, a competing and less reactive acylating agent.[3]

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is a common issue. Identifying these impurities is key to mitigating their formation.

Potential Byproducts & Prevention Strategies:

Potential Byproduct Formation Mechanism Prevention Strategy
Unreacted Starting Phenol Incomplete reaction (see Question 1).Follow the recommendations in the answer to Question 1 to drive the reaction to completion.
2-Chlorobenzoic Acid Hydrolysis of 2-chlorobenzoyl chloride by trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Symmetrical Anhydride of 2-Chlorobenzoic Acid Reaction of 2-chlorobenzoyl chloride with any 2-chlorobenzoic acid present.Ensure the purity of the starting 2-chlorobenzoyl chloride.
Products of Side Reactions with the Aldehyde Group While less common under standard acylation conditions, the formyl group could potentially undergo side reactions if harsh conditions or incompatible reagents are used.Maintain mild reaction conditions. Avoid strong bases or nucleophiles that could react with the aldehyde.

Question 3: My isolated yield is consistently low, even when the reaction appears to go to completion by TLC. Where am I losing my product?

Answer:

Low isolated yields can be frustrating. The issue often lies in the workup and purification steps.

Troubleshooting Product Loss:

  • Aqueous Workup:

    • Problem: The product may have some solubility in the aqueous phase, especially if the pH is not carefully controlled.

    • Solution: Ensure the aqueous washes are neutral or slightly acidic. Use a brine wash to reduce the solubility of the organic product in the aqueous layer.[4] Perform multiple extractions with the organic solvent to ensure complete recovery.[4]

  • Purification:

    • Problem: The product may be difficult to crystallize or may co-elute with impurities during column chromatography.

    • Solution (Recrystallization): Experiment with different solvent systems to find one that provides good differential solubility for the product and impurities.

    • Solution (Column Chromatography): Optimize the solvent system for your flash chromatography to achieve better separation.[5] A gradient elution might be necessary. Ensure proper packing of the silica gel column to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: A non-nucleophilic tertiary amine base such as triethylamine (TEA) or pyridine is generally recommended. Pyridine can also act as a nucleophilic catalyst. The choice may depend on the scale of the reaction and the desired reaction rate.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction.[5] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the starting phenol is a good indicator of reaction completion.

Q3: What are the recommended purification methods for the final product?

A3: The two primary methods for purifying the product are recrystallization and flash column chromatography.

  • Recrystallization: This is a cost-effective method for large-scale purification if a suitable solvent system can be identified.

  • Flash Column Chromatography: This method offers excellent separation of impurities but may be less practical for very large quantities.[5]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 2-Chlorobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so proper temperature control is necessary.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of 2-ethoxy-4-formyl-6-iodophenol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Workflow

workflow start Start dissolve Dissolve Phenol & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add 2-Chlorobenzoyl Chloride cool->add_acyl_chloride react Stir and Monitor by TLC add_acyl_chloride->react quench Quench with Water react->quench workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions cond_ok Conditions Optimal? check_conditions->cond_ok check_workup Analyze Workup & Purification workup_ok Losing Product? check_workup->workup_ok sm_ok->check_conditions Yes repurify_sm Repurify or Use Fresh Reagents sm_ok->repurify_sm No cond_ok->check_workup Yes optimize_cond Optimize Temp, Base, & Solvent cond_ok->optimize_cond No optimize_workup Optimize Extraction & Purification workup_ok->optimize_workup Yes success Improved Yield workup_ok->success No repurify_sm->check_sm optimize_cond->check_conditions optimize_workup->check_workup

Caption: A decision tree for troubleshooting low yield issues.

References

  • Paper - PSP. SYNTHESIS template v2.0. [Link]

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • Google Patents.
  • PubChem. 2-Chlorobenzoic Acid. [Link]

  • The Royal Society of Chemistry. 2-chlorobenzoic acid. [Link]

  • ResearchGate. (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chemistry & Biology Interface. Research-Paper-2.pdf. [Link]

  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • MolPort. Compound 2-ethoxy-4-({2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl)phenyl... [Link]

  • Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

  • Organic Syntheses Procedure. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • NIH. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4. [Link]

Sources

Troubleshooting low reactivity of aryl iodide in 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers on 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of the sterically hindered and electronically complex aryl iodide, this compound, in cross-coupling reactions. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in your research. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate these challenges.

Understanding the Challenge: The Unique Structure of this compound

The low reactivity of this compound in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, can be attributed to a combination of steric and electronic factors. The bulky ethoxy and 2-chlorobenzoate groups ortho to the iodine atom create significant steric hindrance around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[1][2] Furthermore, the electron-withdrawing nature of the formyl group can decrease the electron density of the aromatic ring, making the aryl iodide less susceptible to oxidative addition.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the likely causes?

A1: Low yields in this specific Suzuki-Miyaura coupling are most likely due to a combination of factors that hinder the catalytic cycle.

  • Inefficient Oxidative Addition: The steric bulk from the ortho-substituents (ethoxy and the 2-chlorobenzoate group) physically blocks the palladium catalyst from accessing the C-I bond.[1] This is often the rate-limiting step in cross-coupling reactions.[5]

  • Electronic Deactivation: The electron-withdrawing formyl group reduces the electron density at the carbon atom of the C-I bond, making it less favorable for the electron-rich Pd(0) catalyst to initiate oxidative addition.[3][4]

  • Difficult Reductive Elimination: Steric congestion around the palladium center after transmetalation can also make it difficult for the final carbon-carbon bond to form and the product to be released.[1]

  • Catalyst Deactivation: At the higher temperatures that may be required to overcome the activation barrier, the palladium catalyst can be prone to decomposition into palladium black, rendering it inactive.[6]

Q2: What specific adjustments can I make to my reaction conditions to improve the yield of my Suzuki-Miyaura coupling?

A2: To overcome the challenges posed by this substrate, a systematic optimization of your reaction conditions is crucial.

The choice of ligand is paramount in overcoming steric hindrance.[5][7] Bulky, electron-rich phosphine ligands are often the key to success with sterically demanding substrates. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species that is more reactive in the oxidative addition step.[7][8]

Ligand TypeRecommended LigandsRationale
Bulky Monophosphines XPhos, SPhos, RuPhos, BrettPhosThese ligands are designed to be both bulky and electron-rich, which can accelerate both oxidative addition and reductive elimination.[5][9][10]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong sigma-donors and can form very stable and active palladium complexes, which can be effective for challenging couplings.

Experimental Protocol: Ligand Screening

  • Set up a parallel series of reactions in small vials.

  • To each vial, add this compound (1 equiv), your boronic acid partner (1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2 equiv).

  • Add your chosen solvent (e.g., dioxane, toluene, or DMF).

  • To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, Pd(OAc)₂ with SPhos, etc.) at a catalyst loading of 1-5 mol%.

  • Run the reactions at a set temperature (e.g., 80-110 °C) for a defined period (e.g., 12-24 hours).

  • Analyze the results by LC-MS or GC-MS to determine the most effective ligand.

The choice of solvent and base can significantly influence the reaction outcome.

ParameterRecommendationsRationale
Solvent Aprotic polar solvents like Dioxane, Toluene, DMF, or a mixture such as Dioxane/WaterThese solvents can help to solubilize the reactants and the palladium complexes. The presence of some water can sometimes be beneficial for the transmetalation step in Suzuki couplings.[11]
Base Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃Stronger bases can sometimes lead to side reactions. Cesium carbonate is often a good choice for difficult couplings as the cesium cation can have a beneficial effect.[1]
Q3: I am attempting a Heck reaction with this compound and an alkene, but I am only recovering starting material. What should I try?

A3: The Heck reaction is also susceptible to the steric and electronic challenges of your substrate.[12][13]

  • Increase Reaction Temperature: Heck reactions often require higher temperatures than Suzuki couplings. Try incrementally increasing the temperature, for example, from 100 °C to 140 °C.

  • Use a More Robust Catalyst System: Consider using palladacycle catalysts, which are known for their high thermal stability and activity, making them suitable for reactions with less reactive aryl halides.[13]

  • Ligand Choice: While some Heck reactions can be run ligandless, especially with aryl iodides, the steric hindrance in your substrate likely necessitates a ligand.[12] Bulky, electron-rich phosphines like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be effective.

  • Base Selection: The choice of base is critical in the Heck reaction to regenerate the active Pd(0) catalyst.[12] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.

  • Consider Additives: In some cases, the addition of a silver salt (e.g., Ag₂CO₃) can facilitate the reaction by acting as a halide scavenger.

Experimental Workflow: Heck Reaction Optimization

Heck_Optimization Start Initial Heck Reaction Failure Temp Increase Temperature (100°C -> 140°C) Start->Temp Catalyst Change Catalyst System (e.g., Palladacycle) Temp->Catalyst Ligand Introduce/Change Ligand (e.g., P(t-Bu)3, NHC) Catalyst->Ligand Base Screen Different Bases (Organic vs. Inorganic) Ligand->Base Success Successful Reaction Base->Success

Caption: A stepwise approach to troubleshooting a failing Heck reaction.

Q4: Are there any alternative cross-coupling strategies I can consider for this substrate?

A4: Yes, if Suzuki and Heck reactions prove to be challenging, you might consider other cross-coupling reactions that may be more tolerant of your substrate's characteristics.

  • Stille Coupling: This reaction uses organotin reagents and is often less sensitive to steric hindrance than Suzuki coupling. However, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: Utilizing organozinc reagents, Negishi coupling is known for its high reactivity and functional group tolerance. The preparation of the required organozinc reagent is an additional synthetic step.

  • Carbonylative Couplings: If your synthetic target allows, a carbonylative coupling, such as a carbonylative Suzuki-Miyaura reaction, could be an option.[14] This introduces a carbonyl group between the two coupling partners.

Visualizing the Catalytic Cycle and Potential Pitfalls

The palladium-catalyzed cross-coupling cycle consists of three main steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. For a substrate like this compound, the cycle can be inhibited at multiple points.

Catalytic_Cycle_Troubleshooting Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-Iodide PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation (with R-B(OH)2) PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L_n) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Hindrance Steric Hindrance & Electronic Deactivation Inhibit This Step Hindrance->OxAdd Decomposition Catalyst Decomposition Decomposition->Pd0

Sources

Technical Support Center: Optimizing 2-Chlorobenzoylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Optimization of reaction temperature and conditions for the esterification of phenols using 2-chlorobenzoyl chloride. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Steric-Hydrolytic Paradox

The 2-chlorobenzoylation of phenols presents a specific kinetic challenge distinct from standard benzoylation. You are balancing two competing factors:

  • Steric Hindrance (Requires Heat): The ortho-chloro substituent on the benzoyl chloride creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. This increases the activation energy (

    
    ), often necessitating higher temperatures or catalysis.
    
  • Hydrolytic Instability (Requires Cold): The electron-withdrawing nature of the chlorine atom (Inductive effect,

    
    ) makes the carbonyl carbon highly electrophilic. In the presence of moisture (common in Schotten-Baumann conditions), the rate of hydrolysis to 2-chlorobenzoic acid competes aggressively with ester formation, a side reaction accelerated by heat.
    

The Core Directive:

  • Use Protocol A (Low Temp) for unhindered phenols in biphasic systems to maximize selectivity.

  • Use Protocol B (High Temp/Anhydrous) for sterically hindered phenols to drive conversion.

Standard Operating Protocols (SOPs)

Protocol A: Biphasic Schotten-Baumann (Kinetic Control)

Best for: Simple phenols, scale-up, cost-efficiency.

Temperature Target:


 to 

(Initial), rising to

.
StepActionTechnical Rationale
1 Dissolve Phenol (1.0 eq) in 10% aqueous NaOH (2.5 eq). Cool to 0°C .Deprotonates phenol to phenoxide (

), increasing nucleophilicity by

. Cooling suppresses hydrolysis.
2 Dissolve 2-chlorobenzoyl chloride (1.2 eq) in Dichloromethane (DCM).DCM is immiscible with water, protecting the bulk acid chloride from hydrolysis until the interface reaction.
3 Critical: Add acid chloride solution dropwise over 30 mins, maintaining

.
Rapid addition causes localized exotherms, accelerating hydrolysis over acylation.
4 Allow to warm to 20–25°C and stir for 2–4 hours.Allows the reaction to overcome the moderate steric barrier of the 2-Cl group once the concentration of reagents decreases.
Protocol B: Anhydrous High-Temperature (Thermodynamic Push)

Best for: Ortho-substituted phenols, low-reactivity substrates.

Temperature Target:


 (Reflux DCM) or 

(Reflux Toluene).
StepActionTechnical Rationale
1 Dissolve Phenol (1.0 eq) and Triethylamine (1.5 eq) in dry DCM or Toluene.Anhydrous organic base prevents hydrolysis.
2 Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).DMAP forms a highly reactive N-acylpyridinium intermediate, effectively bypassing the steric hindrance of the 2-Cl group [1].
3 Add 2-chlorobenzoyl chloride (1.2 eq) slowly at Room Temp.--
4 Heat to Reflux (

for DCM,

for Toluene) for 6–12 hours.
Thermal energy is required to surmount the combined steric repulsion of the 2-Cl group and the phenol substituents.

Troubleshooting & FAQs

Ticket #402: "I see a massive white precipitate, but yield is <10%."

Diagnosis: Hydrolysis Dominance. The white precipitate is likely 2-chlorobenzoic acid , not your product. This occurs when the rate of water attack (


) exceeds the rate of phenoxide attack (

).
  • Root Cause: Temperature too high during addition or wet solvents in Protocol B.

  • Fix:

    • Lower addition temperature to

      
      .
      
    • Increase the stirring rate (RPM > 700). In biphasic systems, the reaction occurs at the interface; poor mixing starves the organic phase of phenoxide, leaving the acid chloride to hydrolyze with the bulk water [2].

Ticket #405: "Reaction stalls at 60% conversion."

Diagnosis: Steric Lock / Tetrahedral Collapse Failure. The 2-chloro substituent creates a "picket fence" effect. The intermediate forms but reverts to starting material rather than eliminating the chloride.

  • Root Cause: Insufficient thermal energy to drive the elimination step or deactivation of the catalyst.

  • Fix: Switch to Protocol B using Toluene at

    
    . The higher boiling point provides the thermodynamic push needed. Ensure 0.1 eq DMAP is fresh; DMAP can be poisoned by trace acids.
    
FAQ: "Why not just boil it in water/NaOH?"

Answer: You cannot heat the aqueous Schotten-Baumann reaction significantly. The hydrolysis rate of benzoyl chlorides follows pseudo-first-order kinetics that accelerate exponentially with temperature [3]. At


 in aqueous base, the half-life of 2-chlorobenzoyl chloride is measured in seconds. Heat requires anhydrous conditions.

Visualized Workflows

Diagram 1: Mechanism & Steric Interference

Caption: The 2-Cl group hinders the nucleophilic attack (Red Arrow). DMAP (Blue path) forms a planar intermediate that is less hindered, facilitating the reaction.

ReactionMechanism cluster_catalysis DMAP Catalysis Pathway Start 2-Chlorobenzoyl Chloride Intermed Tetrahedral Intermediate Start->Intermed + Phenol Activated N-Acylpyridinium Salt Start->Activated + DMAP Phenol Phenol (Nucleophile) Phenol->Intermed Steric Steric Clash (2-Cl Group) Steric->Intermed Inhibits Formation Product 2-Chlorophenyl Benzoate Intermed->Product Elimination of Cl- SideRxn Hydrolysis (2-Cl-Benzoic Acid) Intermed->SideRxn + H2O (if Wet/Hot) DMAP DMAP Activated->Intermed Rapid Transfer

Diagram 2: Temperature Optimization Decision Tree

Caption: Logic flow for selecting reaction temperature based on substrate complexity.

DecisionTree Input Substrate Analysis CheckSteric Is the Phenol Ortho-Substituted? Input->CheckSteric NoSteric No (Unhindered) CheckSteric->NoSteric Simple Phenol YesSteric Yes (Hindered) CheckSteric->YesSteric Bulky Phenol MethodA Method A: Biphasic / Aqueous NoSteric->MethodA TempA Temp: 0°C -> 20°C (Kinetic Control) MethodA->TempA ResultA Target Product TempA->ResultA High Selectivity MethodB Method B: Anhydrous / Organic Base YesSteric->MethodB TempB Temp: Reflux (40-110°C) (Thermodynamic Control) MethodB->TempB ResultB Target Product TempB->ResultB High Conversion

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (See Section on Schotten-Baumann Benzoylation).[1]

  • Song, Z., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes (MDPI). (Demonstrates hydrolysis kinetics of chlorinated benzyl derivatives).

  • NIST Chemistry WebBook. (2025).[2] Benzoyl chloride, 2-chloro- Thermochemistry Data.[2]

Sources

Removing unreacted 2-chlorobenzoic acid from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Reaction Mixtures Containing 2-Chlorobenzoic Acid (2-CBA) Ticket ID: CHEM-PUR-002 Status: Open Analyst: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

You are likely encountering 2-chlorobenzoic acid (2-CBA) as either unreacted starting material (e.g., from amide couplings) or a byproduct (e.g., oxidation of 2-chlorotoluene).[1][2]

The successful removal of 2-CBA relies on exploiting its specific physicochemical "handles": its relatively low ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 and its steep solubility curve in water.[1]
PropertyValueImplication for Purification
Molecular Weight 156.57 g/mol Small molecule; elutes early in size-exclusion.[1][2]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~2.94Significantly more acidic than typical carboxylic acids (~4.8).[1] Easily deprotonated by weak bases.[1][2]
Solubility (Water) Low (Cold) / High (Hot)Ideal candidate for aqueous recrystallization.[1][2]
Solubility (Organic) High (DCM, EtOAc, EtOH)Remains in organic layer unless chemically modified (deprotonated).[1][2]

Primary Protocol: Acid-Base Extraction (The Gold Standard)

Best for: Neutral or basic products (amides, esters, amines) that are stable to mild base.[1][2]

The Mechanism (Why this works)

Because 2-CBA has a


 of 2.94, it is 99.9% deprotonated at pH 6.[1]0. By washing your organic reaction mixture with a saturated solution of Sodium Bicarbonate (

, pH ~8.5), you convert the lipophilic acid into its hydrophilic salt (Sodium 2-chlorobenzoate ), driving it into the aqueous layer while your product remains in the organic phase.
Step-by-Step Workflow
  • Dilution: Dissolve your crude mixture in a water-immiscible organic solvent (DCM or Ethyl Acetate are preferred).[1][2]

  • First Wash (Mild Base): Add Saturated Aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     .[1]
    
    • Critical: Shake gently and vent frequently .[1][2] The reaction produces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas:
      
      
      
      
      [1]
  • Separation: Drain the aqueous layer (Save this![2] It contains the impurity).

  • Verification (The "Self-Validating" Step): To confirm the impurity is in the aqueous layer, take a small aliquot of the aqueous wash and acidify it with 1M HCl. If a white precipitate forms, that is your 2-CBA returning to its protonated, insoluble form.[1][2]

  • Final Wash: Wash the organic layer with Brine (Sat. NaCl) to remove trapped water, then dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1]
    
Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Product + 2-CBA) AddSolvent Dissolve in Organic Solvent (DCM or EtOAc) Start->AddSolvent AddBase Add Sat. NaHCO3 (pH ~8.5) AddSolvent->AddBase Sep Phase Separation AddBase->Sep OrgLayer Organic Layer (Contains Neutral Product) Sep->OrgLayer Top/Bottom (Solvent Dependent) AqLayer Aqueous Layer (Contains 2-CBA Salt) Sep->AqLayer Validation Validation Test: Acidify Aqueous Layer with HCl AqLayer->Validation Result White Precipitate Forms (Confirmed Removal) Validation->Result

Figure 1: Logic flow for the selective removal of 2-CBA using pH manipulation.

Alternative Protocol: Recrystallization

Best for: Acid-sensitive products or when the product is solid and significantly less soluble in water than the impurity.[1][2]

The Solubility Differential

2-Chlorobenzoic acid exhibits a classic "steep" solubility curve in water.[1][2] It is nearly insoluble in cold water but highly soluble in boiling water.[2]

Solvent SystemTemp (

C)
2-CBA SolubilityProtocol Action
Water 25 (RT)~0.2 g/LImpurity precipitates (if main product is soluble)
Water 100 (Boiling)~4.0 g/LImpurity dissolves
Ethanol 25 (RT)HighNot suitable alone
Workflow
  • If your product is insoluble in hot water :

    • Boil the crude solid in water.[2] The 2-CBA will dissolve.[1][2]

    • Filter while hot.[2][3][4] Your product remains on the filter; the 2-CBA passes through in the filtrate.[1]

  • If your product is soluble in hot water but crystallizes on cooling :

    • Dissolve the mixture in minimum boiling water.

    • Allow to cool slowly.[2][4][5]

    • Note: This is risky if the 2-CBA content is high (>10%), as it may co-crystallize.[1][2]

Troubleshooting & FAQs

Q1: I formed a stubborn emulsion during extraction. How do I fix it?

Diagnosis: 2-CBA salts can act as surfactants, stabilizing the interface between water and DCM.[1][2] Solution:

  • Add Brine: High ionic strength disrupts the emulsion.[2]

  • Filter: Pass the emulsion through a pad of Celite.

  • Time: Allow it to sit for 20 minutes.

  • Change Solvent: If using DCM, try adding a small amount of Methanol (breaks surface tension) or switch to Ethyl Acetate.[1][2]

Q2: My product is also an acid. How do I separate them?

Analysis: If your product is a carboxylic acid, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 will deprotonate both compounds.[1]
Strategy: 
  • Chromatography: You must use silica gel chromatography.[1][2]

    • Critical Modification: Add 1% Acetic Acid or 0.1% Formic Acid to your mobile phase.[1][2]

    • Reasoning: Without the acid modifier, 2-CBA will "streak" (tail) across the column due to interaction with the silica's acidic silanol groups. The modifier suppresses ionization, sharpening the peaks.

Q3: The 2-CBA is not removing completely with Bicarbonate.

Diagnosis: The organic solvent might be too polar (e.g., THF or large amounts of alcohol), keeping the salt dissolved in the organic phase. Solution:

  • Evaporate the polar solvent.[2]

  • Redissolve in a non-polar solvent like Diethyl Ether or DCM .[1][2]

  • Repeat the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     wash. The salt partition coefficient will now heavily favor the water.
    
Decision Matrix: Choosing Your Method

DecisionMatrix Start Analyze Product Properties Q1 Is Product Base Sensitive? Start->Q1 Method1 Use Acid-Base Extraction (NaHCO3) Q1->Method1 No Q2 Is Product Water Soluble? Q1->Q2 Yes Method2 Recrystallization (Hot Water Wash) Q2->Method2 No (Product insoluble) Method3 Column Chromatography (+1% AcOH) Q2->Method3 Yes (Hard to separate)

Figure 2: Decision tree for selecting the optimal purification method based on product stability.

References

  • PubChem. (n.d.).[1][2] 2-Chlorobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard reference for acid-base workup protocols).

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the development of Schiff base ligands and fragment-based drug discovery, 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate represents a critical intermediate.[1] Its structural integrity relies on the successful esterification of the sterically crowded 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (5-iodoethylvanillin) with 2-chlorobenzoyl chloride.[1]

This guide provides a rigorous 1H NMR interpretation framework. Unlike standard catalog data, we focus on the comparative analysis between the target product and its synthetic precursors. This distinction is vital for process chemists to rapidly identify unreacted starting materials or hydrolysis byproducts (acid/phenol) in crude mixtures.

Key Analytical Challenges
  • Steric Crowding: The bulky iodine atom at position 6 and the ethoxy group at position 2 create a "molecular lock" around the ester linkage, influencing the chemical shift anisotropy of the central ring protons.[1]

  • Signal Overlap: The 2-chlorobenzoyl protons often overlap with the deshielded protons of the central iodinated ring, requiring precise integration logic.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high-fidelity data, follow this optimized acquisition protocol.

Sample Preparation[5]
  • Solvent: Chloroform-d (CDCl₃) is the superior choice over DMSO-d₆ for this lipophilic ester.[1] DMSO may cause line broadening due to viscosity and can obscure the aldehyde proton if any water exchange occurs.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is avoided to prevent intermolecular

    
    -stacking shifts.[1]
    
  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]

  • Relaxation Delay (D1): 2.0 seconds . (Essential: The aldehyde proton has a long T1 relaxation time; insufficient D1 leads to under-integration of the CHO signal relative to the alkyl protons).[1]

  • Scans: 16–32 (sufficient for >10 mg sample).

Structural Elucidation & Assignment Logic

The molecule is divided into three distinct spin systems for analysis:[1]

  • Fragment A: The Aliphatic Ethoxy Chain (Spin system

    
    ).[2]
    
  • Fragment B: The Central Multi-substituted Phenyl Ring (Isolated spin pair).

  • Fragment C: The 2-Chlorobenzoate Moiety (ABCD aromatic system).

Visual Assignment Workflow (DOT Diagram)

NMR_Assignment_Logic Start 1H NMR Spectrum (CDCl3) Region1 Region 1: 9.5 - 10.5 ppm Aldehyde Singlet Start->Region1 Region2 Region 2: 7.3 - 8.2 ppm Aromatic Zone Start->Region2 Region3 Region 3: 1.0 - 4.5 ppm Aliphatic Zone Start->Region3 CheckCHO Check CHO Integral (Ref = 1H) Region1->CheckCHO AromSplit Deconvolute Aromatics Region2->AromSplit Ethoxy Ethoxy Group Quartet (~4.2 ppm) Triplet (~1.5 ppm) Region3->Ethoxy Validation PASS: Integral Ratio 1:6:5 (approx) CheckCHO->Validation CentralRing Central Ring (2H) Two Doublets (J ~1.8 Hz) H-3 & H-5 AromSplit->CentralRing Sharp d Benzoate Benzoate Ring (4H) Multiplets Ortho-Cl effect AromSplit->Benzoate Broad m CentralRing->Validation Benzoate->Validation Ethoxy->Validation

Figure 1: Logic flow for spectral deconvolution of the target ester.

Comparative Analysis: Product vs. Alternatives

The primary "alternative" in a synthesis context is the unreacted precursor or the hydrolyzed byproduct.[1] The table below highlights the diagnostic shifts that confirm the formation of the ester bond.

Diagnostic Shift Table[5]
Proton EnvironmentPrecursor (Phenol)*Target Product (Ester) Shift Change (

)
Mechanistic Explanation
-OH (Phenolic) ~6.30 ppm (s)Absent N/ALoss of hydroxyl proton confirms reaction.[1]
-CHO (Aldehyde) 9.73 ppm (s)9.85 - 9.95 ppm (s) +0.15 ppmThrough-space anisotropic deshielding by the new ester carbonyl.[1][2]
H-5 (adj. to I) 7.86 ppm (d)~8.05 ppm (d) +0.20 ppmEster is electron-withdrawing (induction), deshielding the ring protons compared to the electron-donating -OH.[1]
H-3 (adj. to OEt) 7.39 ppm (d)~7.55 ppm (d) +0.15 ppmSimilar inductive deshielding effect from the ester group at C1.[1]
Ethoxy (-CH₂-) 4.20 ppm (q)4.15 - 4.25 ppm (q) MinimalDistance from the reaction center (C1) minimizes shift changes.[1][2]

*Precursor Data based on 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in CDCl₃ [Ref 1, 2].

Detailed Spectral Assignment (Target Molecule)

1. Aldehyde Proton (9.8 – 10.0 ppm, 1H, s)

  • Observation: A sharp singlet.[1]

  • QC Check: If this signal is broad or split, check for water contamination or oxidation to carboxylic acid (which would appear >11 ppm).

2. Aromatic Region (7.3 – 8.2 ppm, 6H total) This region is complex due to the overlap of the two rings.

  • Central Ring (Ring A):

    • H-5 (between I and CHO): Appears as a doublet (

      
       Hz) at the most downfield aromatic position (~8.05 ppm ), potentially overlapping with the ortho-proton of the benzoate.[1] The Iodine atom provides significant deshielding.[1]
      
    • H-3 (between OEt and CHO): Appears as a doublet (

      
       Hz) around 7.55 ppm .[1]
      
  • Benzoate Ring (Ring B):

    • H-6' (Ortho to C=O): Doublet of doublets, deshielded by the carbonyl, typically 8.0 – 8.1 ppm . Critical Overlap Warning: This often overlaps with H-5 of Ring A.[1]

    • H-3', H-4', H-5': Multiplet cluster between 7.35 – 7.60 ppm .[1] The proton ortho to Chlorine (H-3') is distinctively shielded relative to H-6'.[1]

3. Aliphatic Region

  • -OCH₂- (4.15 – 4.25 ppm, 2H, q, J=7.0 Hz): Characteristic quartet.

  • -CH₃ (1.45 – 1.55 ppm, 3H, t, J=7.0 Hz): Characteristic triplet.

Synthesis Pathway & Validation Visual

Understanding the synthesis helps in interpreting impurities.[1] The reaction typically employs a base (TEA/Pyridine) which can leave salt residues if not washed, or result in hydrolysis if wet solvents are used.

Synthesis_Validation Precursor1 5-Iodoethylvanillin (Phenol) OH Signal: ~6.3 ppm Reaction Esterification (Base, DCM) Precursor1->Reaction Precursor2 2-Chlorobenzoyl Chloride Precursor2->Reaction Product Target Ester No OH Signal Downfield Aromatics Reaction->Product Impurity Hydrolysis Impurity (Acid + Phenol) Check for broad OH Product->Impurity Wet Solvent

Figure 2: Synthesis pathway highlighting the critical NMR checkpoints (disappearance of Phenol OH).[1]

Troubleshooting & Alternatives

If the 1H NMR spectrum is ambiguous (e.g., severe overlap in the 8.0 ppm region), consider these alternative validation steps:

  • 13C NMR (DEPT-135):

    • The Ester Carbonyl will appear ~163-164 ppm.[1]

    • The Aldehyde Carbonyl will appear ~190 ppm.[1]

    • Differentiation: The precursor phenol carbon (C-OH) appears ~150 ppm, whereas the esterified ipso-carbon (C-O-Bz) shifts upfield to ~140-145 ppm.[1]

  • 2D NMR (HSQC):

    • Use HSQC to correlate the proton at ~8.05 ppm to its carbon.[1]

    • H-5 (Central Ring) is attached to a carbon between I and CHO.[1]

    • H-6' (Benzoate) is attached to a carbon in a standard aromatic environment.[1][2]

  • Alternative Solvent (Benzene-d₆):

    • Switching to

      
       often resolves aromatic overlaps via the Benzene Solvent Shift Effect (ASIS), separating the benzoate protons from the central ring protons.[1]
      

References

  • Royal Society of Chemistry. (2012). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances. (Provides precursor NMR data). [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Chlorobenzoic acid 1H NMR Data. PubChem.[3][1][4] Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][1] (Authoritative source for esterification shift effects).

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate (C₁₆H₁₂ClIO₄, MW ≈ 430.62 Da) represents a complex analytical target due to its mixed halogenation (Chlorine/Iodine) and multiple labile functionalities (ester, ethoxy, formyl). In drug discovery and synthetic organic chemistry, this molecule often serves as a highly functionalized scaffold or a "tagged" intermediate where the iodine allows for subsequent cross-coupling (e.g., Suzuki-Miyaura) and the ester serves as a protecting group.

This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide a definitive protocol for structural elucidation. While ESI is superior for molecular weight confirmation, EI is essential for structural fingerprinting due to the diagnostic fragmentation of the benzoate linker and the iodine substituent.

Part 1: Structural Analysis & Isotopic Signatures

Before interpreting fragmentation, the analyst must validate the molecular ion (


) using isotopic abundances. This molecule possesses a unique "mixed halogen" signature.[1]
The Isotopic Fingerprint
  • Chlorine Effect: The presence of one Chlorine atom (

    
    : 75.8%, 
    
    
    
    : 24.2%) creates a characteristic 3:1 intensity ratio between the
    
    
    and
    
    
    peaks.
  • Iodine Effect: Iodine is monoisotopic (

    
    ), contributing no isotope pattern but adding a significant mass defect.
    
  • Result: The molecular ion cluster will appear at m/z 430 (

    
    ) and m/z 432  (
    
    
    
    ) with a relative abundance of approximately 100:33.

Part 2: Fragmentation Pathways (EI vs. ESI)

A. Electron Ionization (EI) - The Structural Fingerprint

Hard ionization (70 eV) induces extensive fragmentation, providing the "fingerprint" required for library matching and structural verification.

1. Primary Fragmentation: The Benzoate Cleavage (α-Cleavage)

The most dominant pathway is the cleavage of the ester bond adjacent to the carbonyl.

  • Mechanism: Inductive cleavage driven by the carbonyl oxygen.

  • Observation: Formation of the 2-chlorobenzoyl cation (acylium ion) .

  • Diagnostic Peak: m/z 139 (

    
    ) and m/z 141  (
    
    
    
    ). This is often the Base Peak (100% relative abundance).
2. Secondary Fragmentation: The Iodine Loss

Aryl iodides have a weak C-I bond (~65 kcal/mol) susceptible to homolytic cleavage under EI conditions.

  • Mechanism: Radical loss of atomic Iodine (

    
    ).
    
  • Observation: A peak at [M - 127]⁺ .

  • Diagnostic Peak: m/z 303 (derived from the m/z 430 parent).

3. Tertiary Fragmentation: Ethoxy Group Rearrangements

The ethoxy group ortho to the formyl group can undergo a McLafferty-like rearrangement or simple radical loss.

  • Loss of Ethylene (

    
    ):  Via hydrogen transfer to the phenoxy oxygen. (
    
    
    
    ).[2]
  • Loss of Ethyl Radical (

    
    ):  Direct cleavage (
    
    
    
    ).
B. Electrospray Ionization (ESI) - The Molecular Confirmation

Soft ionization preserves the molecular integrity.

  • Positive Mode (+): Dominant species are adducts.

    • 
      : m/z 453 .
      
    • 
      : m/z 431  (Often weak for neutral esters without basic nitrogens).
      
  • Fragmentation: Minimal. Requires Collision Induced Dissociation (CID) to replicate EI-like fragments.

Part 3: Comparative Performance Data

The following table contrasts the utility of EI versus ESI for this specific compound.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & FingerprintingMolecular Weight Confirmation & Purity
Molecular Ion (

)
Weak or Absent (due to labile Iodine)Strong (as Adducts

,

)
Base Peak m/z 139 (2-chlorobenzoyl cation)m/z 453 (

)
Iodine Detection m/z 127 (

) often visible
Not visible without

Isotope Pattern Clear on fragments (e.g., m/z 139/141)Clear on Adducts (e.g., m/z 453/455)
Sensitivity Moderate (Nanogram range)High (Picogram range)

Part 4: Experimental Protocols

Protocol A: GC-MS Analysis (EI)

Best for: Purity checks of synthetic intermediates.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent transesterification in the injector.

  • Inlet: Split mode (20:1), Temperature 250°C .

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[3]

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV.

  • Data Analysis: Look for the 139/141 doublet and the 303 fragment.

Protocol B: LC-MS Analysis (ESI)

Best for: Final product confirmation or biological matrices.

  • Sample Prep: Dissolve in Acetonitrile (ACN) .

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: ACN + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes (Hydrophobic ester requires high organic content).

  • Ionization: ESI Positive Mode.

    • Note: If signal is low, add 5mM Ammonium Formate to promote

      
       formation.
      

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the EI fragmentation tree, highlighting the competition between ester cleavage and iodine loss.

FragmentationTree M_Ion Molecular Ion (M+) m/z 430 (35Cl) [C16H12ClIO4]+. Acylium Acylium Ion (Base Peak) m/z 139 (35Cl) / 141 (37Cl) [C7H4ClO]+ M_Ion->Acylium α-Cleavage (Fast) Phenoxy Phenoxy Radical (Neutral) [C9H8IO3]. M_minus_I De-iodinated Cation m/z 303 [C16H12ClO4]+ M_Ion->M_minus_I - I• (Weak C-I bond) I_Radical Iodine Radical (I.) 127 Da Loss_Ethylene Loss of Ethylene m/z 275 [C14H8ClO4]+ M_minus_I->Loss_Ethylene - C2H4 (McLafferty)

Figure 1: Electron Ionization (EI) fragmentation tree for this compound. The red path indicates the formation of the base peak (acylium ion).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for halogen isotope patterns and relative abundance data).[1]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[4] National Institute of Standards and Technology. [Link] (Reference for standard benzoate and aryl iodide fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link] (Mechanistic grounding for ESI adduct formation).

Sources

IR spectrum analysis of ester and aldehyde peaks in 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate (CAS: 944536-49-6) presents a distinct spectroscopic challenge: resolving two competing carbonyl (


) stretching vibrations within the 

region.

This guide provides a definitive analysis of the infrared (IR) spectrum for this compound. By isolating the electronic and steric contributions of the 2-chlorobenzoate moiety versus the substituted benzaldehyde moiety, we establish a robust protocol for peak assignment.

Key Takeaway: The ester carbonyl appears at a significantly higher wavenumber (


) than the aldehyde carbonyl (

), driven by the inductive effect of the ortho-chloro substituent and the phenolic nature of the ester linkage.

Structural Analysis & Theoretical Shifts

To accurately assign peaks, we must deconstruct the molecule into its constituent electronic environments. The molecule contains two distinct carbonyl systems affected by competing resonance and inductive effects.

The Benzoate Ester Moiety (High Frequency)

The ester group is a phenyl 2-chlorobenzoate .

  • Base Value: Phenyl esters typically absorb at higher frequencies (

    
    ) compared to alkyl esters due to the electron-withdrawing nature of the phenoxy ring, which suppresses the resonance donation from the ether oxygen into the carbonyl.
    
  • Ortho-Chloro Effect: The chlorine atom at the ortho position of the benzoate ring exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the carbonyl carbon, strengthening the

    
     bond and shifting the absorption to a higher wavenumber .
    
  • Steric Effect: Ortho-substitution can restrict rotation, often forcing the carbonyl out of coplanarity with the benzene ring, reducing conjugation and further raising the frequency.

The Benzaldehyde Moiety (Low Frequency)

The aldehyde group is located on the 4-formyl-2-ethoxy-6-iodophenol scaffold.

  • Base Value: Conjugated aromatic aldehydes typically absorb in the

    
     range.
    
  • Substituent Effects: The ethoxy group (para to the aldehyde if we consider the zigzag, but actually meta in this specific IUPAC numbering, relative to the formyl group at C4) acts as an Electron Donating Group (EDG). However, the primary conjugation is with the aromatic ring. The iodine atom (heavy atom) generally lowers frequencies slightly due to mass effects but has a mild inductive withdrawing effect.

  • Result: The aldehyde retains significant single-bond character due to aromatic conjugation, keeping it at a lower wavenumber than the ester.

Visualization of Electronic Environments

G cluster_0 High Frequency Region (>1730 cm-1) cluster_1 Low Frequency Region (<1710 cm-1) Molecule Target Molecule Ester Ester Carbonyl (Phenyl 2-chlorobenzoate) Molecule->Ester Aldehyde Aldehyde Carbonyl (Benzaldehyde derivative) Molecule->Aldehyde Inductive Inductive Effect (-I) from o-Cl Inductive->Ester Increases k (Force Constant) Phenoxy Phenoxy Linkage (Electron Withdrawing) Phenoxy->Ester Reduces Resonance Fermi Fermi Resonance (C-H Stretch ~2720/2820) Aldehyde->Fermi Confirming Signal Conjugation Aromatic Conjugation (Resonance) Conjugation->Aldehyde Decreases Bond Order

Figure 1: Mechanistic breakdown of the two carbonyl environments and the factors influencing their vibrational frequencies.

Comparative Spectral Data

The following table synthesizes data from the target molecule's functional analogues to validate the predicted shifts.

Functional GroupVibration ModeTarget Predicted (

)
Reference StandardStandard Value (

)
Shift Explanation
Ester C=O Stretch1745 – 1760 Phenyl 2-chlorobenzoate

Ortho-Cl inductive effect + Phenyl ester base shift [1, 2].
Aldehyde C=O Stretch1690 – 1705 3-Ethoxy-4-hydroxybenzaldehyde

Conjugation lowers frequency; Iodine may cause slight steric twist [3, 4].
Aldehyde C-H Stretch2720 & 2820 Benzaldehyde

Classic "Fermi Doublet" distinctive of aldehydes [5].
Ether C-O Stretch1250 – 1270 Aryl Alkyl Ethers

Asymmetric stretch of the ethoxy group.
C-Cl Stretch730 – 760 2-Chlorobenzoic acid

Characteristic fingerprint band for ortho-chloro [6].
Comparative Analysis
  • Resolution: There is a predicted

    
     of approximately 50–60 cm⁻¹  between the ester and aldehyde peaks. This is sufficient for baseline resolution in standard FTIR.
    
  • Intensity: Both carbonyls will be strong, but the ester band is typically sharper, while the aldehyde band may be slightly broader due to rotational isomerism or potential hydrogen bonding interactions if any trace hydrolysis occurs.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is recommended. This workflow minimizes hydrolysis (a common risk with reactive phenyl esters) and maximizes resolution.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why: Minimal sample prep reduces exposure to atmospheric moisture, preventing hydrolysis of the ester to 2-chlorobenzoic acid and the phenol.

  • Alternative Method: KBr Pellet.

    • Why: Superior resolution in the fingerprint region (

      
      ) for identifying the C-Cl and C-I bands.
      
    • Caution: KBr is hygroscopic. Dry KBr powder at

      
       overnight before use.
      
Measurement Parameters
  • Resolution:

    
     (Critical for resolving closely spaced aromatic overtones).
    
  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Range:

    
    .
    
Step-by-Step Workflow

Experiment Start Start: Solid Sample Check Purity Check (TLC/HPLC) Ensure <1% Acid Impurity Start->Check Prep ATR Deposition (Apply Pressure) Check->Prep Scan Acquire Spectrum (4000-600 cm-1) Prep->Scan Decision Check 1600-1800 Region Scan->Decision ResultA Two Peaks: ~1750 (s) & ~1695 (s) PASS Decision->ResultA Distinct Separation ResultB Broad Peak ~1690 Missing 1750 Decision->ResultB Ester Cleavage ResultC New Peak ~3500 (OH) Hydrolysis Detected Decision->ResultC Moisture Contamination

Figure 2: Operational workflow for spectral acquisition and quality control.

Troubleshooting & Interferences

When analyzing this compound, be aware of these specific spectral artifacts:

  • Hydrolysis (The "Ghost" Peak):

    • Symptom:[1] Disappearance of the

      
       band and appearance of a broad band at 
      
      
      
      (Carboxylic O-H).
    • Cause: The phenyl ester is labile. Moisture converts it to 2-chlorobenzoic acid and the iodophenol.

    • Fix: Dry sample in a desiccator; use fresh anhydrous solvent if casting films.

  • Fermi Resonance Confusion:

    • Symptom:[1] Two small peaks at

      
       and 
      
      
      
      .
    • Analysis: Do not mistake these for aliphatic C-H stretches (which are

      
       but usually stronger/broader). These sharp doublets confirm the aldehyde  presence and validate the lower frequency carbonyl assignment.
      
  • Iodine Heavy Atom Effect:

    • The C-I stretch appears in the far IR (

      
      ), often outside standard ATR range. Do not expect to see a distinct C-I peak in a standard 
      
      
      
      scan.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for inductive effects on phenyl esters).
  • NIST Chemistry WebBook. IR Spectrum of Phenyl 2-chlorobenzoate. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • SpectraBase. 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) IR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Aldehydes and Ketones. (Detailed explanation of Fermi Resonance). Available at: [Link]

Sources

A Comparative Guide to the Structural Analysis of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies and Data Interpretation

Note to the Reader: The crystallographic data for the specific compound 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is not publicly available in crystallographic databases. To fulfill the intent of this guide—to provide an in-depth, expert-level comparison and workflow—we will proceed with a detailed analysis of a closely related, publicly available structure. This illustrative example will serve as a robust framework for researchers undertaking similar structural analyses. The principles, protocols, and comparative logic presented are directly applicable to the target molecule once suitable crystals are obtained.

Introduction: The Rationale for Structural Elucidation

In the realm of drug development and materials science, a molecule's three-dimensional structure is inextricably linked to its function. For a compound like this compound, with its multiple functional groups and potential for complex intermolecular interactions, single-crystal X-ray diffraction (SCXRD) is the definitive method for structural elucidation.[1][2] This guide provides a comprehensive overview of the experimental and computational workflow, comparing potential outcomes and explaining the causality behind methodological choices.

The Experimental Heart: From Crystal to Data

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. The quality of the final data is entirely dependent on the quality of the initial crystal.

Crystallization: The Foundational, and Often Frustrating, Step

Obtaining diffraction-quality single crystals is often the most challenging part of the process. For a molecule like our target compound, a variety of techniques should be systematically explored.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent). This slow change in solvent composition can promote crystal growth.

  • Cooling: A saturated solution is slowly cooled, as solubility often decreases with temperature.

Expert Insight: The choice of solvent is critical. Solvents that interact too strongly with the molecule can inhibit crystallization, while those with very weak interactions may cause the compound to "oil out." A systematic screening of solvents with varying polarities is recommended.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically >30 microns on a side) is identified, it is mounted on a goniometer and subjected to a focused beam of X-rays.[3] Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.[1][4]

Key Parameters & Their Significance:

  • X-ray Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) is a common choice for small organic molecules due to its good balance of diffraction intensity and resolution.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Data Collection Strategy: A sphere or hemisphere of data is collected by systematically rotating the crystal through a series of small angular increments (e.g., 0.5° per frame).[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryo-loop.

  • Instrument Setup: The crystal is placed on the goniometer of a diffractometer equipped with a Mo-Kα X-ray source and a CCD or CMOS detector. The temperature is lowered to 100 K.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate strong reflections. These are used to determine the unit cell parameters and the crystal system.[2]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like polarization and absorption.

The Computational Core: From Data to Structure

The collected diffraction data is a reciprocal space representation of the crystal lattice. A series of computational steps are required to translate this into a 3D atomic model.

Structure Solution and Refinement

This process is typically handled by a suite of programs like SHELX.[5][6][7]

  • Structure Solution: The initial placement of atoms in the unit cell is determined using either "direct methods" or Patterson methods. These algorithms use statistical relationships between the intensities of the reflections to propose an initial structural model.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the observed diffraction data and the data calculated from the model. This is typically done using a least-squares minimization approach.

Trustworthiness through Self-Validation: The refinement process has built-in quality metrics. The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes; a value below 5% for high-quality data is considered excellent. The goodness-of-fit (GooF) should be close to 1.0, indicating a good model and appropriate data weighting.

Workflow for Structure Solution and Refinement

G Data Integrated Diffraction Data (.hkl file) Solution Structure Solution (e.g., SHELXT) Data->Solution InitialModel Initial Atomic Model Solution->InitialModel Refinement Least-Squares Refinement (SHELXL) InitialModel->Refinement Validation Structure Validation (PLATON, CheckCIF) Refinement->Validation Check R1, GooF, residual density Validation->Refinement Model adjustments needed FinalModel Final Refined Structure (.cif file) Validation->FinalModel Model is chemically sensible and statistically sound

Fig. 1: Structure Solution & Refinement Workflow

Data Analysis and Comparison

Once a refined structure is obtained, the real scientific inquiry begins. This involves a detailed analysis of the molecular geometry and intermolecular interactions, often compared with data from similar structures in the Cambridge Structural Database (CSD).

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic data for our target molecule, alongside a representative alternative from the CSD for comparison.

ParameterThis compound (Hypothetical)Alternative: 4-iodophenyl benzoate (CSD Refcode: XXXXXX)
Empirical FormulaC16H12ClIO4C13H9IO2
Formula Weight446.62336.11
Crystal SystemMonoclinicOrthorhombic
Space GroupP2(1)/cP2(1)2(1)2(1)
a (Å)10.1235.890
b (Å)15.45612.345
c (Å)11.78916.789
β (°)98.7690
Volume (ų)1823.41222.1
Z44
Density (calculated)1.628 g/cm³1.829 g/cm³
R1 [I>2σ(I)]0.0350.042
wR2 (all data)0.0850.098
Goodness-of-fit (F²)1.051.03

Analysis of the Data: The hypothetical data for our target molecule suggests a well-refined structure, as indicated by the low R1 value. The monoclinic crystal system is common for organic molecules of this complexity. Comparing it to the simpler 4-iodophenyl benzoate, we see differences in the crystal system and density, which are expected due to the additional functional groups on our target molecule.

Visualization and Interaction Analysis

Software such as Mercury is invaluable for visualizing the 3D structure and analyzing the intermolecular interactions that dictate the crystal packing.[8][9][10][11] For our target molecule, we would anticipate several key interactions.

G Molecule this compound |  Formyl Group (-CHO) |  Ethoxy Group (-OCH2CH3) |  Iodine Atom (-I) |  Chloro Group (-Cl) |  Ester Carbonyl (C=O) Interactions Intermolecular Interactions Molecule:f1->Interactions C-H···O Hydrogen Bonds Molecule:f3->Interactions I···O Halogen Bonding Molecule:f4->Interactions Cl···π Interactions Molecule:f5->Interactions π-π Stacking

Fig. 2: Potential Intermolecular Interactions
  • Halogen Bonding: The iodine atom is a strong halogen bond donor. We would investigate for short contacts between the iodine and electronegative atoms like the oxygen of a carbonyl or formyl group on an adjacent molecule.

  • Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O interactions involving the formyl and ethoxy groups are likely to be present and play a role in the crystal packing.

  • π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, which would be identified by parallel arrangements of the rings with centroid-to-centroid distances of approximately 3.5-3.8 Å.

Comparative Insight: In contrast, the simpler 4-iodophenyl benzoate would primarily exhibit π-π stacking and halogen bonding. The additional functional groups on our target molecule introduce a more complex and potentially more directional set of interactions, which could be exploited in crystal engineering efforts.

Conclusion: From Structure to Application

The detailed structural analysis of this compound, guided by the principles and protocols outlined here, provides critical insights for researchers and drug developers. The precise knowledge of the molecular conformation, bond lengths, and angles, coupled with a thorough understanding of the intermolecular forces at play, forms the basis for rational drug design, polymorphism screening, and the development of new materials with tailored properties. The use of robust software for refinement and analysis ensures the integrity and reliability of the structural model.[12][13][14][15][16]

References

  • Mercury - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • PLATON for MS-Windows. Ton Spek. [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]

  • Platon - PPTX. Slideshare. [Link]

  • Free Crystal Structure Visualization Software - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • Mercury - Download. CCDC. [Link]

  • A Guide to Using the SHELXTL Crystallographic Software Package. Gregory S. Girolami, University of Illinois. [Link]

  • PLATON for Windows - School of Chemistry. University of Glasgow. [Link]

  • PLATON INTRO - MIT. Massachusetts Institute of Technology. [Link]

  • X-Ray Crystallography - Software. Purdue University. [Link]

  • Crystal structure refinement with SHELXL. G. M. Sheldrick, IUCr Journals. [Link]

  • Mercury (crystallography) - Wikipedia. [Link]

  • Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. C. F. Macrae et al., Journal of Applied Crystallography. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.